molecular formula C9H8Cl2FN B13525379 2-(2,4-Dichloro-5-fluorophenyl)azetidine

2-(2,4-Dichloro-5-fluorophenyl)azetidine

Cat. No.: B13525379
M. Wt: 220.07 g/mol
InChI Key: UVVKHXGTMMOPDZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-5-fluorophenyl)azetidine is a synthetic organic compound with the molecular formula C9H8Cl2FN It is characterized by the presence of an azetidine ring substituted with a 2,4-dichloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is highly efficient for constructing functionalized azetidines. The reaction conditions often require photochemical activation and can be optimized for high regio- and stereoselectivity.

Industrial Production Methods: Industrial production of 2-(2,4-dichloro-5-fluorophenyl)azetidine may involve large-scale photochemical reactors to facilitate the aza Paternò–Büchi reaction. The process can be scaled up by ensuring consistent light exposure and maintaining optimal reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichloro-5-fluorophenyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the azetidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.

Scientific Research Applications

2-(2,4-Dichloro-5-fluorophenyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-5-fluorophenyl)azetidine involves its interaction with molecular targets through its azetidine ring. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

  • 2-(2,4-Dichloro-5-fluorophenyl)aziridine
  • 2-(2,4-Dichloro-5-fluorophenyl)pyrrolidine
  • 2-(2,4-Dichloro-5-fluorophenyl)piperidine

Comparison: Compared to these similar compounds, 2-(2,4-dichloro-5-fluorophenyl)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity. The smaller ring size results in higher ring strain, making it more reactive in certain chemical reactions. Additionally, the presence of both chlorine and fluorine atoms enhances its potential for forming strong interactions with biological targets .

Properties

Molecular Formula

C9H8Cl2FN

Molecular Weight

220.07 g/mol

IUPAC Name

2-(2,4-dichloro-5-fluorophenyl)azetidine

InChI

InChI=1S/C9H8Cl2FN/c10-6-4-7(11)8(12)3-5(6)9-1-2-13-9/h3-4,9,13H,1-2H2

InChI Key

UVVKHXGTMMOPDZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=C(C=C2Cl)Cl)F

Origin of Product

United States

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